6-Oxa-2-azaspiro[3.5]nonane hemioxalate
Overview
Description
6-Oxa-2-azaspiro[3.5]nonane hemioxalate is a chemical compound with the molecular formula C16H28N2O6 and a molecular weight of 344.40. Spiro forms of oxazines find applications as leuco dyes, by frequently displaying chromism - reversibly interchanging between their colorless and colored forms . Spiro compounds are used as photochromic materials .
Molecular Structure Analysis
The InChI code for 6-Oxa-2-azaspiro[3.5]nonane hemioxalate is 1S/2C7H13NO.C2H2O4/c21-2-7(4-8-3-1)5-9-6-7;3-1(4)2(5)6/h28H,1-6H2;(H,3,4)(H,5,6) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
6-Oxa-2-azaspiro[3.5]nonane hemioxalate is a solid at room temperature . It has a molecular weight of 344.41 . The compound should be stored in a refrigerator .Scientific Research Applications
Synthetic Routes and Chemical Synthesis
The synthesis of spiroaminals, including 6-Oxa-2-azaspiro[3.5]nonane, has been a subject of interest due to their presence in natural and synthetic products with significant biological activities. Different synthetic strategies have been developed to construct these spiroaminals, showcasing their potential in creating novel compounds with intricate molecular architecture (Sinibaldi & Canet, 2008).
Novel Synthesis Methods
Innovative synthesis methods for spirocyclic compounds, including 6-Oxa-2-azaspiro[3.5]nonane, have been described. These methods involve the conversion of spirocyclic oxetanes into benzimidazoles, highlighting the compound's versatility in synthesizing complex molecular frameworks (Gurry, McArdle, & Aldabbagh, 2015).
Applications in Drug Discovery
The construction of multifunctional modules for drug discovery has seen the synthesis of novel spirocycles, including thia/oxa-azaspiro[3.4]octanes. These spirocycles have been designed as versatile scaffolds for the development of new drugs, demonstrating the importance of compounds like 6-Oxa-2-azaspiro[3.5]nonane in medicinal chemistry (Li, Rogers-Evans, & Carreira, 2013).
Role in Organic Synthesis
The compound and its derivatives have been instrumental in the synthesis of oxa-aza spirobicycles via intramolecular hydrogen abstraction, showcasing their role in creating complex cyclic structures from simpler molecules. This process underlines the significance of spirocyclic compounds in advancing synthetic organic chemistry (Freire et al., 2002).
Chemical Properties and Stability
An improved synthesis method for 2-oxa-6-azaspiro[3.3]heptane, often isolated as an oxalate salt, has been developed, providing a more stable and soluble product. This research offers insights into the chemical properties and stability of related spirocyclic compounds, facilitating their use under a wider range of reaction conditions (van der Haas et al., 2017).
Safety and Hazards
The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed or in contact with skin . Precautionary measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gear .
properties
IUPAC Name |
6-oxa-2-azaspiro[3.5]nonane;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H13NO.C2H2O4/c2*1-2-7(4-8-5-7)6-9-3-1;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKVYXCJDKVWQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC2)COC1.C1CC2(CNC2)COC1.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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